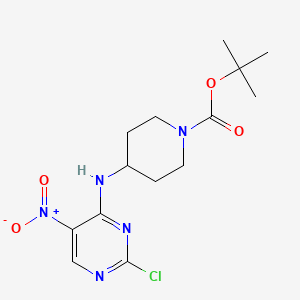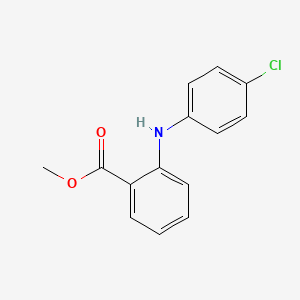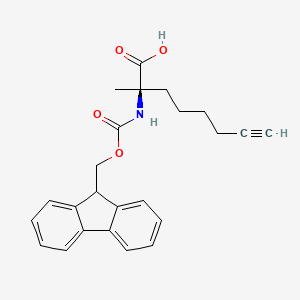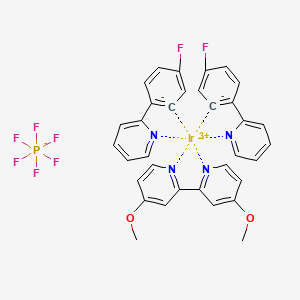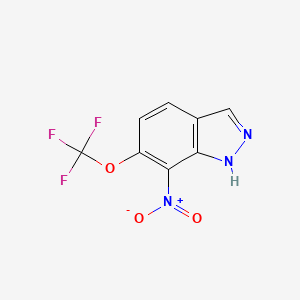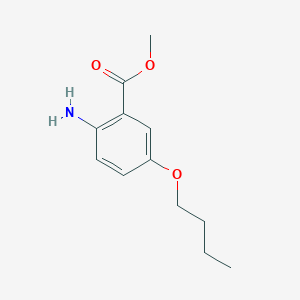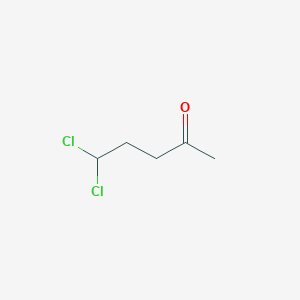
5-Aminouridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminouridine hydrochloride is a novel nucleoside compound with the empirical formula C9H13N3O6 · HCl and a molecular weight of 295.68 g/mol . It is known for its inhibitory effects on RNA polymerase and has shown activity against cancer cells and viral infections such as HIV and hepatitis B . This compound is also used as a building block for monophosphate or diphosphate analogs, which are important components in the synthesis of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Aminouridine hydrochloride is synthesized by reacting uracil with ammonia and hydrogen chloride . The reaction typically involves the following steps:
- The resulting compound is then reacted with hydrogen chloride to form the hydrochloride salt.
Uracil: is treated with to introduce the amino group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of uracil.
Ammoniation: to introduce the amino group.
Hydrochlorination: to form the hydrochloride salt.
Purification: to achieve high purity with low impurity levels.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminouridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted uridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Aminouridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Inhibits RNA polymerase, making it useful in studying transcription processes.
Medicine: Shows activity against cancer cells and viral infections such as HIV and hepatitis B.
Industry: Used in the production of DNA and RNA synthesis components.
Mecanismo De Acción
The mechanism of action of 5-Aminouridine hydrochloride involves its inhibition of RNA polymerase . The compound binds to the enzyme, preventing the transcription of RNA from DNA templates. This inhibition disrupts the synthesis of essential proteins, leading to the death of cancer cells and the inhibition of viral replication . The molecular targets include the active site of RNA polymerase and other associated transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyuridine: Another nucleoside analog that inhibits RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness
5-Aminouridine hydrochloride is unique due to its specific inhibition of RNA polymerase and its broad-spectrum activity against cancer cells and viral infections . Unlike other nucleoside analogs, it exerts its effects primarily after conversion to phosphorylated derivatives .
Propiedades
Fórmula molecular |
C9H14ClN3O6 |
|---|---|
Peso molecular |
295.68 g/mol |
Nombre IUPAC |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |
Clave InChI |
FPVJCMJKVVJWAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
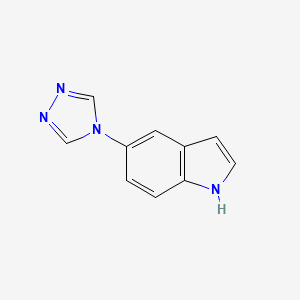
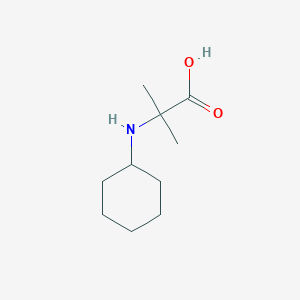
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)

